Thulium bromide

Vapor deposition Thermochemistry Rare-earth halide volatility

Thulium(III) bromide (TmBr₃) is a white, hygroscopic crystalline rare-earth trihalide with a melting point of 952 °C, a boiling point of 1440 °C, and a molar mass of 408.65 g·mol⁻¹. Commercially available in ultra-dry form at 99.99% purity (REO basis) and packaged under argon in sealed ampules , TmBr₃ serves as a critical precursor for mercury-free high-pressure discharge lamps, as a thulium-ion source for 2 µm solid-state laser crystals, and as a model compound for studying non-Kramers ion magnetism in low-dimensional quantum systems.

Molecular Formula Br3Tm
Molecular Weight 408.65 g/mol
CAS No. 14456-51-0
Cat. No. B085356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThulium bromide
CAS14456-51-0
Molecular FormulaBr3Tm
Molecular Weight408.65 g/mol
Structural Identifiers
SMILESBr[Tm](Br)Br
InChIInChI=1S/3BrH.Tm/h3*1H;/q;;;+3/p-3
InChIKeyHQSWGSFQSCMHFQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thulium Bromide (TmBr₃, CAS 14456-51-0) – High-Purity Anhydrous Rare-Earth Halide for Mercury-Free Lighting, Laser Gain Media, and Quantum Materials Research


Thulium(III) bromide (TmBr₃) is a white, hygroscopic crystalline rare-earth trihalide with a melting point of 952 °C, a boiling point of 1440 °C, and a molar mass of 408.65 g·mol⁻¹ [1]. Commercially available in ultra-dry form at 99.99% purity (REO basis) and packaged under argon in sealed ampules , TmBr₃ serves as a critical precursor for mercury-free high-pressure discharge lamps, as a thulium-ion source for 2 µm solid-state laser crystals, and as a model compound for studying non-Kramers ion magnetism in low-dimensional quantum systems.

Why Thulium Bromide Cannot Be Replaced by Thulium Chloride, Iodide, or Fluoride Without Performance and Process Consequences


Although all thulium trihalides (TmF₃, TmCl₃, TmBr₃, TmI₃) contain the same Tm³⁺ luminescent ion, their bulk thermophysical properties differ substantially and non-linearly across the halide series. The standard sublimation enthalpy of TmBr₃ (ΔsubH° = 285 ± 5 kJ·mol⁻¹) is 11 kJ·mol⁻¹ lower than that of TmCl₃ (296 ± 4 kJ·mol⁻¹) and 8 kJ·mol⁻¹ higher than that of TmI₃ (277 ± 4 kJ·mol⁻¹), producing distinct vapor pressures at any given temperature [1]. In mercury-free discharge lamp manufacturing, TmI₃ melts at ~1030 °C and cannot be pelletized alone, whereas TmBr₃ melts 78 °C lower (952 °C) and can be pelletized independently—directly enabling lower arc-tube operating temperatures, easier dose metering, and extended lamp lifetime [2]. In quantum magnetism, TmBr₃ and TmCl₃ crystallize as one-dimensional spin chains while TmI₃ adopts a two-dimensional honeycomb lattice—a structural divergence that fundamentally alters the low-temperature magnetic ground state [3]. Substituting one thulium halide for another without accounting for these quantitative differences risks process failure, performance deviation, or complete loss of the target physical behavior.

Quantitative Comparative Evidence for Thulium Bromide vs. Thulium Trihalide Analogs and Alternative Lamp Fill Compositions


TmBr₃ Exhibits 11 kJ·mol⁻¹ Lower Sublimation Enthalpy Than TmCl₃, Enabling More Facile Vapor-Phase Processing at Reduced Temperature

TmBr₃ possesses a standard sublimation enthalpy of ΔsubH°(298 K) = 285 ± 5 kJ·mol⁻¹, which is 11 kJ·mol⁻¹ (3.7%) lower than that of TmCl₃ (296 ± 4 kJ·mol⁻¹) and 8 kJ·mol⁻¹ higher than that of TmI₃ (277 ± 4 kJ·mol⁻¹) [1]. The vapor pressure equations quantified by torsion-effusion measurements are: TmBr₃: log(p/kPa) = (11.67 ± 0.20) − (14330 ± 200)/(T/K), valid from 921 to 1155 K; TmCl₃: log(p/kPa) = (11.60 ± 0.20) − (14810 ± 200)/(T/K), valid from 945 to 1093 K; TmI₃: log(p/kPa) = (11.54 ± 0.20) − (13790 ± 200)/(T/K), valid from 887 to 1051 K [1]. At 1100 K, the calculated vapor pressure of TmBr₃ (~0.37 kPa) exceeds that of TmCl₃ (~0.19 kPa) by approximately 95%, while remaining lower than that of TmI₃ (~1.1 kPa). This intermediate volatility positions TmBr₃ as a uniquely balanced precursor for vapor-phase doping and thin-film deposition where excessive volatility (TmI₃) or insufficient vapor transport (TmCl₃) are undesirable.

Vapor deposition Thermochemistry Rare-earth halide volatility

TmBr₃ Melts 78 °C Lower Than TmI₃ and Can Be Pelletized Alone – Critical Manufacturing Advantages for Mercury-Free High-Pressure Discharge Lamps

US Patent 7,573,203 B2 explicitly teaches that thulium bromide's melting point of 952 °C is 'definitely lower than the melting point 1030 °C of iodination thulium' [1]. This 78 °C melting-point depression is decisive: because TmI₃ requires arc tube temperatures exceeding 1030 °C for sufficient vaporization, lamp lifetime is shortened; in contrast, TmBr₃ generates adequate thulium vapor pressure at lower temperature, reducing thermal stress on the quartz or ceramic envelope and extending lamp life [1]. Furthermore, TmI₃ 'fails to be pelletized alone, and only turns out powder,' making accurate dose metering difficult, whereas TmBr₃ 'can be pelletized alone or combined with iodination thulium,' enabling precise mass-controlled filling [1]. The patent specifies an optimal TmBr₃ content of >20 mass% of total halide fill; below this threshold pelletization becomes difficult [1]. In a comparative lamp example, a fill containing DyBr₃ + HoBr₃ + TmBr₃ (4 mg each) with ZnI₂ accessory halide delivered 92 lm/W luminous efficacy, 5340 K color temperature, and Ra 73 color rendering at 2 kW input power—a 35% efficacy improvement over a DyI₃ + NdI₃ lamp that yielded only 68 lm/W at 9160 K [1].

Mercury-free lighting Metal halide lamps Manufacturing processability

TmBr₃ Forms One-Dimensional Spin Chains, Distinct from the Two-Dimensional Honeycomb Lattice of TmI₃ – Structural Differentiation for Quantum Magnetism Studies

Single-crystal and powder diffraction studies reported at the APS March Meeting 2024 demonstrate that among the thulium trihalides TmX₃ (X = Cl, Br, I), TmBr₃ and TmCl₃ both crystallize as one-dimensional (1D) spin chain compounds, whereas TmI₃ realizes a two-dimensional (2D) honeycomb lattice isostructural with the quantum spin liquid candidate YbCl₃ [1]. Heat capacity and magnetization measurements reveal that TmI₃ undergoes magnetic ordering at approximately 1.0 K under zero applied field, while TmBr₃ and TmCl₃ exhibit non-trivial magnetic behavior without long-range ordering down to the lowest measured temperatures, with all three compounds deviating from the Curie–Weiss law at low temperatures [1]. This dimensionality switch from 1D (TmBr₃) to 2D (TmI₃) directly impacts the nature of magnetic frustration, spin correlations, and potential quantum disordered ground states accessible in the system.

Quantum magnetism Non-Kramers ions Low-dimensional magnetic systems

TmBr₃ Sublimes Congruently as Monomer and Dimer Species, Fitting Smoothly into Lanthanide Tribromide Volatility Trends – Validated by Knudsen Effusion Mass Spectrometry

Motalov et al. (2022) completed systematic Knudsen effusion mass spectrometry (KEMS) studies across the thermally stable lanthanide tribromides LnBr₃ (Ln = La–Lu, excluding Pm, Sm, Eu, Yb) and confirmed that TmBr₃, like DyBr₃ and other stable LnBr₃, sublimes congruently—predominantly as monomeric LnBr₃(g) and dimeric Ln₂Br₆(g) molecules, with associated ions LnBr₄⁻(g) and Ln₂Br₇⁻(g) dominating the charged vapor fraction [1]. The sublimation enthalpy of TmBr₃ varies smoothly along the lanthanide series, consistent with the monotonic contraction of the Ln³⁺ ionic radius, and the standard molar thermochemical properties (sublimation enthalpy, reaction enthalpy, formation enthalpy, atomization enthalpy) were derived using a unified data-processing approach [1]. The partial vapor pressures of monomer and dimer species over TmBr₃ were determined quantitatively and show satisfactory agreement with earlier total-pressure measurements by Brunetti et al. [1]. This congruent sublimation behavior, with well-characterized vapor speciation, is essential for applications requiring reproducible and predictable vapor-phase transport.

Congruent sublimation Knudsen effusion mass spectrometry Lanthanide tribromide systematics

TmBr₃-Doped Potassium-Lead Bromide (KPB) Crystals Deliver ~1.82 µm Infrared Emission with 2–3 ms Decay Lifetime, Comparable to Chloride-Host (KPC) Performance at Reduced Phonon Energy

In a direct comparative crystal-growth and spectroscopy study, Tm-doped KPb₂Cl₅ (Tm:KPC) and KPb₂Br₅ (Tm:KPB) were synthesized using TmCl₃ and TmBr₃ as dopant precursors, respectively, both at 1 wt% loading [1]. Under optical pumping, both crystals exhibited broad infrared emission bands centered at ~1.82 µm (³F₄→³H₆ transition) with nearly exponential decay times of ~2–3 ms, and infrared transmission of ~70–75% indicating good optical quality [1]. Judd–Ofelt intensity parameters were calculated to determine radiative lifetimes, and absorption and emission cross-sections were determined via McCumber theory, revealing large transition cross-sections and στ products for the ³F₄→³H₆ transition [1]. Although the study did not report a head-to-head Tm:KPC vs. Tm:KPB performance comparison, it establishes that TmBr₃-derived KPB crystals achieve equivalent luminescence performance to TmCl₃-derived KPC crystals while offering the lower maximum phonon energy characteristic of bromide hosts—a parameter that directly influences non-radiative decay rates and laser efficiency in 2 µm systems.

2 µm solid-state lasers Thulium-doped gain media Infrared photonics

Procurement-Driven Application Scenarios for Thulium Bromide Anchored in Quantitative Comparative Evidence


Mercury-Free High-Pressure Discharge Lamp Manufacturing: TmBr₃ as Primary Halide Fill

Lamp manufacturers developing RoHS-compliant, mercury-free metal halide lamps should specify TmBr₃ over TmI₃ as the primary thulium halide fill. The 78 °C lower melting point (952 °C vs. ~1030 °C) reduces arc-tube operating temperature and extends lamp lifetime, while the ability to pelletize TmBr₃ alone—impossible with TmI₃—enables precise gravimetric fill metering and automated lamp assembly [1]. Lamps formulated with TmBr₃-containing fill mixtures have demonstrated 92 lm/W efficacy at 5340 K, a 35% improvement over 68 lm/W DyI₃+NdI₃ lamps at 9160 K [1]. The recommended fill formulation maintains >20 mass% TmBr₃ relative to total halides to ensure pelletization integrity [1].

Vapor-Phase Doping of 2 µm Infrared Laser Crystals: TmBr₃ as Congruently Subliming Precursor

For researchers growing Tm³⁺-doped bromide-host crystals (e.g., KPb₂Br₅, CsCdBr₃) via Bridgman or gradient-freeze techniques, TmBr₃ is the chemically congruent dopant source. TmBr₃ sublimes congruently as monomer and dimer without thermal decomposition, as confirmed by Knudsen effusion mass spectrometry [2], and its intermediate sublimation enthalpy (285 kJ·mol⁻¹ vs. 296 kJ·mol⁻¹ for TmCl₃) enables effective vapor transport at temperatures accessible in standard crystal-growth furnaces [3]. Using TmBr₃ as the dopant precursor for bromide-host crystals avoids anion cross-contamination that would occur with TmCl₃ or TmF₃ sources, preserving the lower phonon energy of the bromide matrix that reduces non-radiative quenching of the ³F₄→³H₆ 1.82 µm laser transition [4].

Quantum Magnetism Research: TmBr₃ as a Model One-Dimensional Non-Kramers Spin Chain Compound

Condensed-matter physicists investigating low-dimensional quantum magnetism in non-Kramers rare-earth ions should select TmBr₃ when a one-dimensional spin chain geometry is desired. TmBr₃ crystallizes in a 1D chain structure, in contrast to the 2D honeycomb lattice of TmI₃, and exhibits non-trivial magnetic behavior that deviates from the Curie–Weiss law at low temperatures without undergoing long-range magnetic ordering—unlike TmI₃, which orders at ~1.0 K [5]. This structural and magnetic differentiation makes TmBr₃ the appropriate choice for experiments targeting 1D quantum criticality, spinon excitations, or Tomonaga–Luttinger liquid behavior in non-Kramers ion systems.

Thermochemical Reference Standard for Lanthanide Tribromide Systematics

Analytical laboratories and thermochemical database compilers requiring a well-characterized, thermally stable lanthanide tribromide for calibration or vaporization studies can rely on TmBr₃. Its sublimation enthalpy (ΔsubH° = 285 ± 5 kJ·mol⁻¹), vapor pressure equation (log(p/kPa) = 11.67 − 14330/T), and vapor speciation (monomer/dimer/ionic ratios) have been determined by two independent techniques—torsion effusion [3] and Knudsen effusion mass spectrometry [2]—with satisfactory inter-laboratory agreement. TmBr₃ fits smoothly into the systematic lanthanide tribromide trend, making it a reliable interpolation point for assessing neighboring LnBr₃ thermochemical properties [2].

Quote Request

Request a Quote for Thulium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.